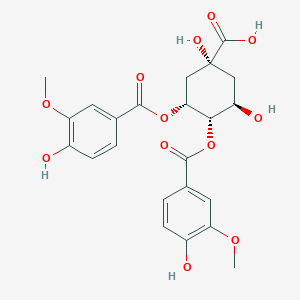![molecular formula C29H34O15 B1260675 5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one](/img/structure/B1260675.png)
5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one is a member of 4'-methoxyisoflavones and a member of 7-methoxyisoflavones.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
The title compound, known as 5,6-dihydroxy-7,8-dimethoxyflavone, has been studied for its structural and chemical properties. Isolated from the traditional Chinese medicinal herb Saussurea involucrata, its molecular structure is almost planar, with a strong intramolecular hydrogen bond forming a six-membered ring. This compound also forms additional intramolecular O—H⋯O contacts and participates in hydrogen bonding and π–π interactions in its crystalline form, contributing to a three-dimensional network (Jing et al., 2013).
Isolation from Natural Sources
Several related compounds have been isolated from natural sources, such as Uvaria rufas and other plants. These include various derivations of the benzopyran-4-one structure, showcasing the diversity of this compound class in nature. The structures of these compounds were determined using X-ray diffraction methods (Chantrapromma et al., 1989).
Pharmacological Potential
The pharmacological potential of related compounds has been explored. For instance, new benzopyrans isolated from the leaves of Mallotus apelta exhibited strong cytotoxic effects against human cancer cell lines, indicating potential therapeutic applications in oncology (Kiem et al., 2005).
Biotransformation Studies
Biotransformation studies involving gallic acid with Beauveria sulfurescens resulted in the production of new glucosidated compounds related to the 5,6-dihydroxy-7,8-dimethoxyflavone structure. This research demonstrates the capability of microbial cultures to parallel mammalian metabolism, offering a pathway to explore pharmacological properties of similar compounds (Hsu et al., 2007).
Cytotoxicity and Enzyme Inhibition
Studies on polymethoxylated-pyrazoline benzene sulfonamides, structurally related to our compound of interest, revealed their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Such studies underline the importance of these compounds in developing new therapeutic agents (Kucukoglu et al., 2016).
Propiedades
Nombre del producto |
5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one |
|---|---|
Fórmula molecular |
C29H34O15 |
Peso molecular |
622.6 g/mol |
Nombre IUPAC |
5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C29H34O15/c1-37-13-6-4-12(5-7-13)14-10-40-26-19(20(14)32)16(8-17(38-2)25(26)39-3)42-29-27(23(35)22(34)18(9-30)43-29)44-28-24(36)21(33)15(31)11-41-28/h4-8,10,15,18,21-24,27-31,33-36H,9,11H2,1-3H3 |
Clave InChI |
NGUSMSQYMDPBGF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(CO5)O)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)OC)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(CO5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



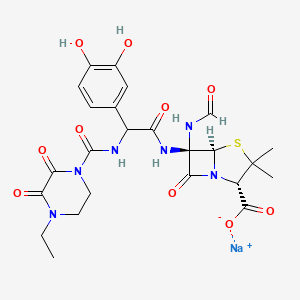

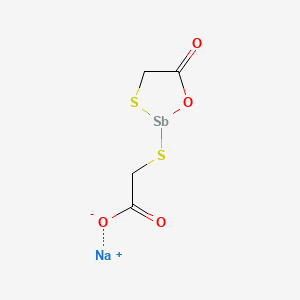

![potassium;(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260599.png)
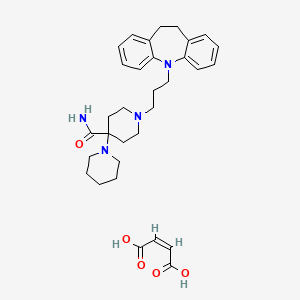
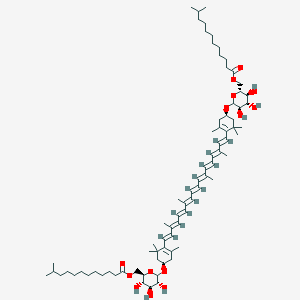

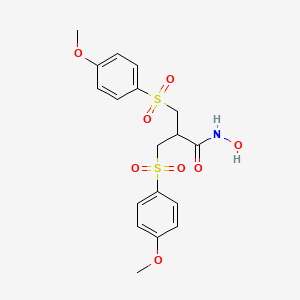

![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide](/img/structure/B1260608.png)


